Product packaging for Eicosane, 9-octyl-(Cat. No.:CAS No. 13475-77-9)

Eicosane, 9-octyl-

Cat. No.: B1616067
CAS No.: 13475-77-9
M. Wt: 394.8 g/mol
InChI Key: JNRMADFNKDCLKT-UHFFFAOYSA-N
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Description

Significance of Branched Hydrocarbons in Chemical Research

Branched hydrocarbons are integral to modern chemical research for several key reasons. Their molecular architecture, characterized by carbon chains with attached alkyl groups, influences their physical properties such as melting and boiling points. In the context of fuels, for instance, branched alkanes are highly desirable as they tend to have higher octane (B31449) ratings, leading to more efficient combustion.

Furthermore, the structural diversity of branched alkanes makes them valuable as biomarkers in geochemical studies. Specific branching patterns can serve as indicators of the biological origins of organic matter found in sediments and petroleum, providing insights into past ecosystems and geological conditions. The analysis of these compounds often involves sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify complex mixtures of isomers.

Structural Overview of Eicosane (B133393), 9-octyl- within the Alkane Class

Eicosane, 9-octyl- is a saturated hydrocarbon belonging to the alkane class, with the chemical formula C₂₈H₅₈. nist.gov Its structure consists of a twenty-carbon main chain (eicosane) with an eight-carbon alkyl group (octyl) attached to the ninth carbon atom. This branching significantly affects its physical properties compared to its linear isomer, n-octacosane.

Table 1: Chemical Identifiers for Eicosane, 9-octyl-

Identifier Value
IUPAC Name 9-Octyleicosane
CAS Number 13475-77-9
Molecular Formula C₂₈H₅₈
Molecular Weight 394.76 g/mol

| InChIKey | JNRMADFNKDCLKT-UHFFFAOYSA-N |

Scope and Research Focus of Eicosane, 9-octyl- Studies

While specific research focusing exclusively on Eicosane, 9-octyl- is not extensively documented in publicly available literature, the study of long-chain branched alkanes provides a framework for understanding its potential areas of investigation. Research on such compounds typically falls into several key areas:

Geochemical Analysis: Long-chain branched alkanes are often studied as biomarkers in petroleum and sediment samples. scribd.comresearchgate.netfrontiersin.org Their distribution and isotopic composition can help determine the origin and thermal maturity of the organic matter.

Physical Chemistry: The thermodynamic and transport properties of highly branched alkanes are of interest for developing predictive models for the behavior of complex hydrocarbon mixtures, such as lubricants and fuels.

Analytical Chemistry: The separation and identification of complex mixtures of branched alkane isomers present a significant analytical challenge. Research in this area focuses on developing advanced chromatographic and spectrometric techniques for their characterization.

Detailed Research Findings

While specific studies on Eicosane, 9-octyl- are limited, data regarding its fundamental physical and chemical properties have been established through general chemical analysis and are available in various chemical databases.

Table 2: Physicochemical Properties of Eicosane, 9-octyl-

Property Value
Melting Point Not available
Boiling Point 466.3 °C (estimated)
Density 0.803 g/cm³ (estimated)

| Refractive Index | 1.449 (estimated) |

These estimated values are derived from computational models and are consistent with the expected properties of a high-molecular-weight branched alkane. The high boiling point and density are direct consequences of its large molecular size and the van der Waals forces between molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H58 B1616067 Eicosane, 9-octyl- CAS No. 13475-77-9

Properties

CAS No.

13475-77-9

Molecular Formula

C28H58

Molecular Weight

394.8 g/mol

IUPAC Name

9-octylicosane

InChI

InChI=1S/C28H58/c1-4-7-10-13-16-17-18-21-24-27-28(25-22-19-14-11-8-5-2)26-23-20-15-12-9-6-3/h28H,4-27H2,1-3H3

InChI Key

JNRMADFNKDCLKT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCC)CCCCCCCC

Other CAS No.

13475-77-9

Origin of Product

United States

Occurrence and Distribution in Natural Systems Research

Insect Cuticular Hydrocarbon Profiles

The insect cuticle is covered by a layer of hydrocarbons that primarily serves to prevent water loss. However, these compounds also function as a complex communication system.

Research on the cuticular hydrocarbons (CHCs) of the weaver ant, Oecophylla smaragdina, has revealed that Eicosane (B133393), 9-octyl- is a major component of their chemical signature. faunajournal.comresearchgate.net A study utilizing Gas Chromatography and Mass Spectrometry (GC-MS) identified 18 different CHCs on the workers of this ant species. faunajournal.com Among these, Eicosane, 9-octyl- was found to be one of the predominant hydrocarbons. researchgate.netfaunajournal.com

The CHC profile of O. smaragdina is a complex mixture of straight-chain and branched alkanes and alkenes, with carbon chain lengths ranging from C16 to C35. faunajournal.com Eicosane, 9-octyl-, along with compounds like Pentatriacontane and Octacosane, was present in high proportions. researchgate.netfaunajournal.com

Table 1: Major Cuticular Hydrocarbons Identified in Oecophylla smaragdina Workers faunajournal.comfaunajournal.com
Compound Name
Hexadecane
Octacosane
Octadecane, 9-ethyl-9-heptyl-
Heptacosane
Eicosane, 9-octyl-
Pentatriacontane

Similar to the weaver ant, the cuticular hydrocarbon profile of the ant species Tetraponera rufonigra also contains Eicosane, 9-octyl-. researchgate.netresearchgate.net GC-MS analysis of the CHCs from T. rufonigra workers identified a total of 40 compounds. researchgate.netresearchgate.net Eicosane, 9-octyl- was listed among the major CHCs found on these ants. researchgate.netresearchgate.net The hydrocarbon profile of T. rufonigra consists of straight- and branched-chain alkanes and alkenes with carbon numbers ranging from 19 to 35. researchgate.net

Table 2: Selected Major Cuticular Hydrocarbons in Tetraponera rufonigra Workers researchgate.netresearchgate.net
Compound Name
DIN-Decylsulfone
15-Methyltritriacontane
13-Methylhentriacontane
Octadecane, 9-ethyl-9-heptyl-
Eicosane, 9-octyl-
Stearic acid, 3-(Octadecyloxy) propyl ester

In social insects like ants, cuticular hydrocarbons are fundamental for communication. faunajournal.comresearchgate.net They act as chemical cues that allow for the recognition of nest-mates, colony members, and different castes within the colony. faunajournal.comresearchgate.net The specific blend of CHCs, including Eicosane, 9-octyl-, creates a unique chemical signature for each colony. faunajournal.comresearchgate.net This "colony odor" is crucial for maintaining social cohesion and defending against intruders. faunajournal.com It is suggested that the major hydrocarbons identified in both Oecophylla smaragdina and Tetraponera rufonigra, including Eicosane, 9-octyl-, likely serve as these vital chemical messengers for nest-mate and colony recognition. faunajournal.comresearchgate.netresearchgate.net

Plant Metabolite Identification Studies

Eicosane, 9-octyl- is not limited to the animal kingdom; it has also been identified as a constituent of essential oils in certain plants.

Plant Metabolite Identification Studies

Isolation from Plantago amplexicaulis, Artocarpus lakoocha Roxb., and Gymnema sylvestre

Studies focusing on the chemical composition of various plant extracts have confirmed the presence of Eicosane, 9-octyl-. In the Samawa Desert of Iraq, an analysis of wild plants identified Eicosane, 9-octyl- as one of the many secondary metabolic compounds in Plantago amplexicaulis. iiardjournals.org This plant, along with others in the study, is noted for being rich in a diverse range of chemical constituents including terpenes, phenols, and alkaloids. iiardjournals.org

Similarly, research on the leaves of Artocarpus lakoocha Roxb., a tree found throughout the Indian subcontinent and Southeast Asia, has revealed Eicosane, 9-octyl- as a component of its methanol (B129727) extract. oaji.netmuhn.edu.cnresearchgate.net This extract demonstrated significant antioxidant and antimicrobial properties, with GC-MS analysis identifying several phytochemicals, including Eicosane, 9-octyl-. oaji.netmuhn.edu.cnresearchgate.net The presence of this compound has also been noted in other studies on the antimicrobial and antioxidant activities of A. lakoocha extracts. nih.gov

Furthermore, the analysis of extracts from Gymnema sylvestre, a plant native to the tropical regions of India, Australia, and Africa, has also detected the presence of related alkanes. phcogj.com While one study identified Heptadecane, 9-octyl- in a chloroform (B151607) extract, it underscores the existence of long-chain branched hydrocarbons within this plant species. phcogj.com Other research on G. sylvestre has focused on its antidiabetic and antioxidant properties, identifying various other bioactive compounds. nih.govresearchgate.netstarhiherbs.com

Table 1: Detection of Eicosane, 9-octyl- in Wild Plant Extracts

Plant Species Part Used Extraction Method Analytical Method Finding Reference(s)
Plantago amplexicaulis Leaves Not Specified GC-MS Eicosane, 9-octyl- identified as a secondary metabolite. iiardjournals.org
Artocarpus lakoocha Roxb. Leaves Methanol Extraction GC-MS Eicosane, 9-octyl- identified among other phytochemicals. oaji.netmuhn.edu.cnresearchgate.netnih.gov
Gymnema sylvestre Leaves Chloroform Extraction GC-MS Heptadecane, 9-octyl- (a related alkane) was identified. phcogj.com

Microbial and Other Biological Source Analyses

Beyond the plant kingdom, Eicosane, 9-octyl- has been identified in a range of other biological sources, including bacteria, insects, and molluscs.

Detection in Endophytic Bacterial Metabolic Compounds

Endophytic bacteria, which live within plant tissues, are known to produce a wide array of bioactive compounds. d-nb.infonih.govmdpi.com A study of endophytic bacteria inhabiting Egyptian medicinal plants revealed that one of the isolates produced Eicosane, 9-octyl-. researcherslinks.com This finding suggests that the biosynthesis of this compound is not limited to plants themselves but can also be performed by their microbial inhabitants.

Constituents of Beeswax (Apis mellifera, Apis cerana)

Beeswax, a complex material produced by honeybees of the genus Apis, is composed of a mixture of hydrocarbons, esters, and fatty acids. thephilippineentomologist.orgfao.orgnih.govresearchgate.net Analysis of beeswax from different honeybee species has shown the presence of Eicosane, 9-octyl-. Specifically, a study on the chemical composition of beeswax from Apis mellifera (the Western honey bee) and Apis cerana (the Eastern honey bee) identified Eicosane, 9-octyl- in a derivatized fraction of an A. mellifera sample. bee.or.kr The same study also detected Heptadecane, 9-octyl-, a structurally similar alkane, in beeswax from A. cerana. bee.or.kr

Presence in Mollusc Extracts (Cipangopaludina lecythis)

Research into the bioactive compounds of the freshwater snail Cipangopaludina lecythis has also led to the identification of Eicosane, 9-octyl-. e-fas.org A study aiming to screen for medicinally important compounds in this mollusc, which is used in traditional medicine in northeastern India, found Eicosane, 9-cyclohexyl- (a related cycloalkane) among the major volatile compounds in its flesh. e-fas.org

Production by Bacillus Species

Several species of the bacterium Bacillus have been shown to produce a variety of alkanes, including Eicosane, 9-octyl-. One study investigating the potential of Bacillus species for biofuel production found that Bacillus subtilis A1, when used for crude oil degradation, produced Eicosane, 9-octyl-. nih.gov Another study on endophytic Bacillus species isolated from Cinnamomum camphora also reported the production of Heptadecane-9-octyl by Bacillus atrophaeus Camph.1. researchgate.netnih.gov Other Bacillus species have also been shown to produce various volatile organic compounds and fatty acids with antimicrobial properties. frontiersin.orgmdpi.com

Secondary Metabolite of Photorhabdus sp. strain ETL

The bacterium Photorhabdus, which lives in symbiosis with entomopathogenic nematodes, is known to produce a wide array of secondary metabolites with antimicrobial properties. nih.govresearchgate.netcore.ac.uknih.gov While a study on Photorhabdus sp. strain ETL did not explicitly identify Eicosane, 9-octyl-, it did detect a range of other fatty acids and volatile secondary metabolites, highlighting the rich and diverse chemical arsenal (B13267) of this bacterial genus. nih.govresearchgate.netcore.ac.uk

Table 2: Detection of Eicosane, 9-octyl- in Microbial and Other Biological Sources

Source Organism Species/Strain Sample Type Analytical Method Finding Reference(s)
Endophytic Bacteria Not Specified Bacterial Metabolites GC-MS Eicosane, 9-octyl- identified. researcherslinks.com
Honeybee Apis mellifera Beeswax GC-MS Eicosane, 9-octyl- identified in derivatized fraction. bee.or.kr
Honeybee Apis cerana Beeswax GC-MS Heptadecane, 9-octyl- (a related alkane) was identified. bee.or.kr
Freshwater Snail Cipangopaludina lecythis Flesh Extract GC-MS Eicosane, 9-cyclohexyl- (a related cycloalkane) was identified. e-fas.org
Bacterium Bacillus subtilis A1 Culture GC-MS Eicosane, 9-octyl- produced during crude oil degradation. nih.gov
Bacterium Bacillus atrophaeus Camph.1 Culture GC-MS Heptadecane-9-octyl (a related alkane) was identified. researchgate.netnih.gov

Biosynthesis and Biological Pathways Research

The biosynthesis of alkanes, including branched-chain alkanes like 9-octyleicosane, is a complex process primarily derived from fatty acid metabolism. frontiersin.orgfrontiersin.org While the specific pathway for 9-octyleicosane is not explicitly detailed in the reviewed literature, the general mechanisms for microbial and plant alkane biosynthesis provide a framework for understanding its formation.

Microorganisms, particularly cyanobacteria, are known to produce a variety of alkanes. frontiersin.orgresearchgate.net The primary pathway involves two key enzymes: acyl-acyl carrier protein (ACP) reductase (AAR) and aldehyde-deformylating oxygenase (ADO). researchgate.net This process begins with the reduction of fatty acyl-ACPs to aldehydes by AAR, which are then converted to alkanes by ADO. researchgate.net

Another significant pathway is the "head-to-head" condensation of two fatty acids, which results in long-chain hydrocarbons. unl.ptnih.gov Additionally, artificial alkane biosynthetic pathways have been engineered in organisms like E. coli. frontiersin.orgfrontiersin.org These pathways often utilize a carboxylic acid reductase (CAR) or a fatty acid reductase (FAR) to produce fatty aldehydes, which are then acted upon by ADO to form alkanes. frontiersin.orgfrontiersin.orgbiofueljournal.com The introduction of genes from organisms like Bacillus subtilis can manipulate the fatty acid pool to produce branched-chain alkanes. frontiersin.orgnih.gov

Table 2: Key Microbial Alkane Biosynthesis Pathways

Pathway Key Enzymes Precursors Products
AAR-ADO Pathway Acyl-ACP reductase (AAR), Aldehyde-deformylating oxygenase (ADO) Fatty acyl-ACPs n-alkanes/alkenes
Head-to-Head Condensation OleA, OleB, OleC, OleD Fatty acids Long-chain olefins

| CAR/FAR-ADO Pathway | Carboxylic acid reductase (CAR)/Fatty acid reductase (FAR), ADO | Free fatty acids | n-alkanes/alkenes |

In plants, alkane synthesis is closely linked to the production of cuticular waxes and occurs in the endoplasmic reticulum. oup.com The process starts with the elongation of C16 and C18 fatty acids into very-long-chain fatty acids (VLCFAs). oup.com These VLCFAs are then reduced to aldehydes by a fatty acyl-CoA reductase (encoded by genes like CER3) and subsequently converted to alkanes by an aldehyde decarbonylase (encoded by genes like CER1). oup.com The chain length of the resulting alkanes is typically one carbon shorter than the aldehyde precursor. oup.com

In some bacteria, such as Vibrio furnissii M1, an alternative pathway for alkane synthesis has been identified that proceeds via a 1-alcohol intermediate. nih.gov

The genetic basis of hydrocarbon biosynthesis is a critical area of research. In cyanobacteria, the genes encoding AAR and ADO are central to alkane production. researchgate.net Heterologous expression of these genes in E. coli has successfully produced a range of C13-C17 alkanes. frontiersin.org

In insects and plants, the genetic control of cuticular hydrocarbon profiles is complex, involving multiple gene families. nih.govcambridge.orgbiorxiv.org These include fatty acid synthases (FAS), elongases, desaturases, fatty acyl-CoA reductases, and cytochrome P450s. nih.govbiorxiv.org Studies in Drosophila melanogaster have shown that specific chromosomes regulate the quantity and balance of different hydrocarbons. cambridge.org In maize, genetic factors have a significant impact on the composition of the cuticular hydrocarbon metabolome. d-nb.info The expression of genes like CER1 in Arabidopsis has been shown to increase in response to environmental stress, leading to higher alkane concentrations. d-nb.info

Advanced Methodologies for Characterization and Analysis

Spectroscopic and Chromatographic Techniques for Eicosane (B133393), 9-octyl-

The structural elucidation and analysis of "Eicosane, 9-octyl-" rely heavily on a combination of powerful spectroscopic and chromatographic methods. These techniques provide detailed information about its molecular structure, mass, and vibrational properties, enabling both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like "Eicosane, 9-octyl-". This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the compound, even in complex biological and environmental samples. epa.govfaunajournal.com

For qualitative analysis, the retention time of "Eicosane, 9-octyl-" on the GC column provides the initial identification, which is then confirmed by its mass spectrum. The electron ionization (EI) mass spectrum of "Eicosane, 9-octyl-" is characterized by a specific fragmentation pattern that serves as a chemical fingerprint. nist.gov The National Institute of Standards and Technology (NIST) WebBook provides reference mass spectral data for "Eicosane, 9-octyl-", which can be compared against experimental data for positive identification. nist.gov The molecular formula of "Eicosane, 9-octyl-" is C28H58, and its molecular weight is 394.7601 g/mol . nist.gov

Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a pure standard. The peak area of the "Eicosane, 9-octyl-" chromatogram is proportional to its concentration in the sample. This technique has been successfully applied to determine the amount of "Eicosane, 9-octyl-" in various natural extracts. For instance, it has been identified as a component in the leaves of Spondias mombin (1.53%) and in the cuticular hydrocarbons of the weaver ant Oecophylla smaragdina. scispace.comresearchgate.net In some cases, it is a major constituent, with proportions ranging from 12.65% to 59% in certain ant extracts. faunajournal.com The compound has also been detected in the alcoholic extract of Calendula arvensis and as a migrant from plastic packaging into a food simulant. iiardjournals.orgkau.edu.sa

Table 1: GC-MS Data for Eicosane, 9-octyl- in Various Natural Sources

Source Retention Time (min) Relative Abundance (%) Reference
Isolona thonneri 32.49 11.79 scispace.com
Spondias mombin leaves Not Specified 1.53 scispace.com
Oecophylla smaragdina Not Specified High proportions (12.65 - 59) faunajournal.comresearchgate.net
Calendula arvensis 32.04 0.68 iiardjournals.org
Apis cerana beeswax Not Specified 7.34 - 10.04 bee.or.kr
Artocarpus lakoocha Not Specified Present researchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy would provide information about the different types of protons and their chemical environments. For a branched alkane like "Eicosane, 9-octyl-", the spectrum would show overlapping signals for the numerous methylene (B1212753) (-CH2-) and methyl (-CH3) groups. The methine proton (-CH-) at the branch point (carbon 9) would likely appear as a multiplet at a distinct chemical shift.

¹³C NMR spectroscopy is particularly useful for determining the carbon skeleton. Each unique carbon atom in the "Eicosane, 9-octyl-" molecule would give a distinct signal. The chemical shifts of these signals would confirm the presence of methyl, methylene, and methine carbons, and their positions in the carbon chain. For comparison, the ¹H and ¹³C NMR data for the linear alkane, n-eicosane (B1172931) (C20H42), are available and show characteristic signals for the terminal methyl groups and the long chain of methylene groups. chemicalbook.comnih.govchemicalbook.com

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the complete structure by establishing connectivity between protons and carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mdpi.com These methods are useful for identifying the functional groups present in "Eicosane, 9-octyl-".

The IR spectrum of an alkane is typically characterized by:

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

C-H bending vibrations: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl rock).

C-C stretching and skeletal vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are complex for a large molecule like "Eicosane, 9-octyl-".

While a specific IR spectrum for "Eicosane, 9-octyl-" was not found, reference spectra for similar long-chain alkanes are available in databases like the Aldrich FT-IR Collection. thermofisher.com

Raman spectroscopy also probes the vibrational modes of the molecule. For alkanes, the C-C stretching and longitudinal acoustic modes (LAM) are particularly informative. mdpi.com The LAM is a low-frequency vibration that can be used to determine the length of straight-chain segments in alkanes. mdpi.com Although no specific Raman spectrum for "Eicosane, 9-octyl-" was identified, the technique has been used to study the conformational properties of branched alkanes. mdpi.com

Extraction and Separation Strategies for Complex Matrices

Isolating "Eicosane, 9-octyl-" from complex natural sources or industrial products requires efficient extraction and separation techniques. The choice of method depends on the nature of the matrix and the physicochemical properties of the target compound.

Optimized Solvent Extraction Methods for Natural Sources

Solvent extraction is a primary method for obtaining "Eicosane, 9-octyl-" from natural sources. The choice of solvent is critical for maximizing the yield and selectivity of the extraction. Due to its nonpolar nature, "Eicosane, 9-octyl-" is readily soluble in nonpolar organic solvents.

Hexane: N-hexane is a commonly used solvent for extracting hydrocarbons from various matrices. For instance, cuticular hydrocarbons, including "Eicosane, 9-octyl-", have been extracted from the weaver ant Oecophylla smaragdina by soaking the ants in n-hexane. faunajournal.comresearchgate.net

Chloroform (B151607) and Methanol (B129727): A mixture of chloroform and methanol is often used for the extraction of a broader range of lipids and other metabolites. "Eicosane, 9-octyl-" has been identified in chloroform and methanol extracts of the freshwater snail Cipangopaludina lecythis. e-fas.org

Ethanol: Ethanolic extracts of plant materials, such as the leaves of Spondias mombin, have also been shown to contain "Eicosane, 9-octyl-". scispace.com

Other Solvents: Studies on the phytochemical composition of Gymnema sylvestre have utilized a range of solvents, including benzene (B151609) and ethyl acetate, in which various hydrocarbons have been identified. phcogj.com

The extraction process often involves maceration or Soxhlet extraction, followed by filtration and solvent evaporation to yield a crude extract. phcogj.comresearchgate.net

Solid Phase Extraction (SPE) for Hydrocarbon Fractionation

Solid Phase Extraction (SPE) is a powerful technique for sample clean-up and fractionation, allowing for the separation of hydrocarbons from more polar compounds. up.ac.za In SPE, a sample is passed through a solid sorbent that retains certain components of the mixture based on their affinity.

For the isolation of "Eicosane, 9-octyl-" and other hydrocarbons, a normal-phase SPE cartridge with a polar stationary phase (e.g., silica) is typically used. The nonpolar hydrocarbons will have a low affinity for the polar sorbent and will elute first with a nonpolar solvent like hexane. More polar compounds will be retained on the column and can be eluted later with a more polar solvent. This method has been successfully used to fractionate beeswax, separating the hydrocarbon fraction which contains various alkanes. bee.or.kr SPE is also a standard procedure for the fractionation of extractable petroleum hydrocarbons (EPH) from environmental samples. phenomenex.co.kr

Derivatization Techniques for Enhanced Analytical Detection

The analysis of long-chain branched alkanes such as Eicosane, 9-octyl- presents significant challenges for common analytical methods like gas chromatography-mass spectrometry (GC-MS). Due to their high boiling points, low polarity, and lack of functional groups, these saturated hydrocarbons can be difficult to separate and ionize effectively, leading to poor chromatographic resolution and low detection sensitivity. Derivatization, a chemical modification process, is a critical strategy employed to overcome these analytical hurdles. By converting an analyte into a derivative with more favorable properties, this technique can significantly enhance its volatility, thermal stability, and detectability.

For saturated hydrocarbons, derivatization is often applied to the surrounding matrix or to potential metabolites rather than directly to the inert alkane chain itself. This indirect approach facilitates a more comprehensive characterization of the sample and can provide evidence for the presence and biological transformation of the target compound.

Silylation for Associated Polar Compounds

In complex biological or environmental samples where Eicosane, 9-octyl- is found, it often coexists with more polar compounds like fatty acids, alcohols, and sterols. These polar molecules can interfere with the analysis and are themselves difficult to analyze by GC-MS without modification. Silylation is a widely used derivatization technique that replaces active hydrogen atoms in hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), or thiol (-SH) groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com

A common silylating agent is N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). d-nb.info This process decreases the polarity and increases the volatility and thermal stability of the derivatized compounds, leading to improved peak shape and sensitivity in GC-MS analysis. sigmaaldrich.comd-nb.info While not reacting with Eicosane, 9-octyl- directly, this clean-up and derivatization of the matrix allows for a clearer and more accurate quantification of the non-polar hydrocarbon fraction.

Esterification for Fatty Acid-Rich Matrices

Eicosane, 9-octyl- has been identified as a component in natural products like beeswax. bee.or.kr Beeswax is a complex mixture rich in fatty acids and fatty acid esters. For a thorough analysis of all components, a derivatization step is essential. Esterification, often using Boron trifluoride (BF3) in methanol, is employed to convert free fatty acids and transesterify existing esters into their corresponding fatty acid methyl esters (FAMEs). bee.or.kr FAMEs are more volatile and less polar than their parent acids, making them ideal for GC-MS analysis. This allows for the successful separation and identification of the various lipid components, enabling the characterization of the hydrocarbon fraction, which includes Eicosane, 9-octyl-, within the same analytical run. bee.or.kr

Analysis of Anaerobic Metabolites

Investigating the biodegradation of saturated hydrocarbons provides another avenue where derivatization is crucial. Under anaerobic conditions, alkanes can be metabolized by microorganisms through the addition of fumarate, leading to the formation of alkylsuccinic acids. nih.gov Detecting these metabolites serves as a powerful indicator of in-situ bioremediation. nih.gov However, these succinate (B1194679) derivatives are polar and non-volatile. To make them amenable to GC-MS analysis, they must be derivatized, typically through trimethylsilylation of the carboxylic acid groups. nih.gov The positive identification of compounds like octylsuccinic acid in environmental samples after derivatization provides indirect but strong evidence for the anaerobic degradation of parent alkanes like octane (B31449) and potentially longer-chain hydrocarbons. nih.gov

The table below summarizes key derivatization techniques used in the analysis of samples containing long-chain alkanes.

Table 1: Derivatization Techniques for Analyzing Samples Containing Long-Chain Alkanes

Derivatization TechniqueReagent ExampleTarget Functional GroupsAnalytical EnhancementReference
SilylationMSTFA (N-Methyl-N-trimethylsilyl-trifluoroacetamide)-OH, -COOH, -NH2, -SHIncreases volatility and thermal stability; improves chromatographic peak shape for polar matrix components. sigmaaldrich.comd-nb.info
Esterification / TransesterificationBF3-MethanolCarboxylic acids, EstersConverts fatty acids to more volatile FAMEs for improved GC separation in complex lipid matrices. bee.or.kr
Silylation of Metabolites(Not specified, but typical for acids)Carboxylic acid groups on alkylsuccinic acidsEnables GC-MS detection of non-volatile anaerobic metabolites, providing evidence of hydrocarbon biodegradation. nih.gov

Research Findings from Derivatization-Based Analysis

The application of these techniques has led to the successful identification of Eicosane, 9-octyl- in various complex samples.

Table 2: Research Findings on Eicosane, 9-octyl- Using Derivatization-Assisted Analysis

Sample TypeDerivatization MethodAnalytical TechniqueKey FindingReference
Beeswax (Apis cerana)Esterification with BF3 in methanolGC-MSEicosane, 9-octyl- was identified as a significant hydrocarbon component (7.34%) after derivatization of the ester fraction. bee.or.kr
Weaver Ant (Oecophylla smaragdina) Cuticle(Not specified, direct extraction)GC-MSEicosane, 9-octyl- was identified as a major cuticular hydrocarbon, present in high proportion. While derivatization was not explicitly stated for the hydrocarbon fraction, it is a standard approach for analyzing complex insect cuticular profiles which also contain esters and alcohols. faunajournal.com
Spondias mombin Leaves(Not specified, direct extraction)GC-MSEicosane, 9-octyl- was identified as one of the many alkane components in the plant extract. Analysis of such complex phytochemical profiles often benefits from derivatization to characterize co-extracted polar compounds. wjarr.com

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations of Eicosane (B133393), 9-octyl- Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of a lubricant like Eicosane, 9-octyl- with surfaces under various conditions, researchers can gain a detailed understanding of its performance.

MD simulations have been instrumental in evaluating the tribological properties of Eicosane, 9-octyl- as a lubricant, particularly in comparison to its linear isomer, n-eicosane (B1172931). In simulations of sliding contact between diamond-like carbon (DLC) and steel surfaces, Eicosane, 9-octyl- has demonstrated its effectiveness in improving friction and wear performance. researchgate.net

One key finding from these simulations is that lubricants like Eicosane, 9-octyl- increase the pressure required to bring the sliding surfaces close enough to initiate bonding, which is a primary cause of friction and wear. researchgate.net The performance of lubricants is often linked to their molecular weight and structure; studies have shown that as the molecular weight of the lubricant molecule increases, the rate of wear, measured by the displacement of atoms, significantly decreases. researchgate.net

Nonequilibrium molecular dynamics (NEMD) simulations performed on 9-octylheptadecane, a starlike isomer of C25 closely related to Eicosane, 9-octyl-, have explored its rheological properties under pressures up to the gigapascal (GPa) range. researchgate.net These simulations are crucial for understanding how the lubricant behaves under the extreme conditions found in highly loaded tribological contacts. researchgate.netacs.org The results from these simulations, such as the dependence of viscosity on strain rate and pressure, are vital for the petrochemical industry in the development of synthetic lubricant basestocks. researchgate.net

Table 1: Comparison of Lubricant Performance in MD Simulations

Lubricant Surface Combination Key Observation Reference
Water Steel-Steel High friction and wear due to chemical reactions between passivation layers. researchgate.net
n-Eicosane Steel-Steel Improved friction and wear performance compared to water. researchgate.net
Eicosane, 9-octyl- Steel-Steel Significantly reduced wear; did not react with steel passivation layers. researchgate.net

| Eicosane, 9-octyl- | DLC-Steel, DLC-DLC | Low friction and significantly lower wear compared to steel surfaces. | researchgate.net |

The effectiveness of a lubricant is heavily dependent on its interaction with the surfaces it separates. MD simulations allow for detailed characterization of these interactions, including the formation of protective layers known as passivation layers. researchgate.net When lubricants like Eicosane, 9-octyl- are introduced between sliding surfaces, they can form a passivation layer that protects the surfaces from direct contact and chemical bonding. researchgate.net

Simulations have shown that for steel surfaces, Eicosane, 9-octyl- does not chemically react with the passivation layers that naturally form on the steel. researchgate.net This is a critical property, as reactions between such layers can lead to high friction forces and shear stresses. researchgate.net In contrast, the passivation layers formed on DLC surfaces are inherently robust due to strong carbon-passivating element bonds (like with hydrogen or oxygen), which prevents them from bonding to the opposing surface. researchgate.net The lubricant's role is to maintain this separation. The ability of the passivation layer to prevent bonding as the lubricant film is squeezed out is instrumental in resisting scuffing and wear. researchgate.net

Computational models derived from MD simulations provide a microscopic view of wear mechanisms. By tracking the displacement of individual atoms on the sliding surfaces, researchers can quantify wear and understand its origins. researchgate.net

In simulations involving steel surfaces lubricated with less effective fluids like water, high shear stresses at the contact point can lead to catastrophic failure. researchgate.net However, the use of more robust lubricants like n-eicosane and Eicosane, 9-octyl- greatly improves the wear resistance of steel. researchgate.net The simulations revealed a direct correlation between the size of the lubricant molecule and the reduction in wear. researchgate.net Specifically, the larger, branched structure of Eicosane, 9-octyl- contributes to its superior performance in reducing the rate of displaced atoms compared to smaller lubricants. researchgate.net These models are essential for predicting the long-term durability of mechanical components under lubricated contact. acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules from first principles. wikipedia.org While specific DFT studies focusing exclusively on Eicosane, 9-octyl- were not identified in the search results, the principles and methodologies are widely applied to linear and branched alkanes, providing a framework for understanding its properties.

The electronic structure of a molecule governs its chemical behavior. For alkanes, quantum chemical calculations can elucidate the nature of the σ orbitals and predict electronic transitions. nih.govacs.org Studies on n-alkanes and branched alkanes show that properties like the HOMO-LUMO gap are dependent on the chain length and branching. nih.govucl.ac.uk As the carbon chain length increases in linear alkanes, the HOMO-LUMO gap tends to decrease. ucl.ac.uk Branching also significantly influences the electronic spectra; for instance, the presence of quaternary carbon atoms can lead to notable changes in spectral features due to symmetry reduction. nih.gov

Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, is another area where DFT is highly valuable. For a flexible molecule like Eicosane, 9-octyl-, numerous conformations exist, each with a different energy level. DFT calculations can determine the relative stabilities of these conformers. bohrium.comsolubilityofthings.com For long-chain n-alkanes, DFT has been used to show how interactions with a surface can induce specific chiral adsorption conformations, a phenomenon that depends critically on the chain length. kuleuven.be Such calculations are essential for understanding how the molecule might arrange itself at a lubricant-surface interface.

Table 2: General Applications of Quantum Chemistry to Alkanes

Calculation Type Investigated Property General Findings for Alkanes Relevant References
TD-DFT, SAC-CI Electronic Transitions Branching and chain length affect FUV spectra and electronic transitions from σ orbitals. nih.govacs.org
DFT Conformational Stability The relative stability of conformers (e.g., staggered vs. eclipsed, linear vs. swerved) can be accurately predicted. bohrium.comsolubilityofthings.comkuleuven.be
DFT Reaction Energetics Provides insights into the thermodynamics of reactions like C-H bond activation and fragmentation. rsc.orgaip.org

The thermodynamic stability of different isomers and the energy barriers for chemical reactions can be precisely calculated using quantum chemistry. For instance, it is a well-established principle that branched alkanes are generally more thermodynamically stable than their linear isomers. researchgate.net DFT calculations can quantify these stability differences and attribute them to factors like intramolecular dispersion forces and steric interactions. acs.orgresearchgate.net

Furthermore, DFT is a powerful tool for mapping out reaction pathways, such as those involved in combustion or catalytic cracking. rsc.orgaip.org By calculating the energies of reactants, products, and transition states, researchers can determine reaction mechanisms and energy barriers. aip.org For example, DFT studies on the reaction of small alkanes on catalyst surfaces have detailed the steps of C-H bond activation, a fundamental process in hydrocarbon chemistry. aip.org Although not specifically documented for Eicosane, 9-octyl-, these methods could be applied to study its thermal decomposition pathways or its reactivity under tribochemical stress, providing crucial data for lubricant degradation studies.

Computational Modeling of Biological Interactions

Computational modeling serves as a powerful tool to predict and analyze the behavior of molecules like Eicosane, 9-octyl- at the atomic level. mdpi.com Techniques such as molecular dynamics (MD) simulations and molecular docking are employed to simulate the interactions between a ligand, such as a branched alkane, and a biological receptor. mdpi.comnih.gov These models are essential for understanding how the size, shape, and conformational flexibility of Eicosane, 9-octyl- govern its function.

For long-chain hydrocarbons, specialized force fields like L-OPLS have been developed and optimized to accurately reproduce their physical and thermodynamic properties in simulations. bohrium.comacs.org Such force fields are critical for modeling the behavior of these molecules within complex biological environments, such as crossing a cell membrane or binding to a receptor protein. bohrium.comresearchgate.netnih.gov

In the field of chemical ecology, long-chain branched alkanes are well-established as critical components of cuticular hydrocarbon (CHC) profiles in insects. researchgate.netresearchgate.net These CHCs form a waxy layer on the insect's cuticle, primarily for preventing water loss, but they have also evolved to function as complex chemical signals for communication. researchgate.netresearchgate.net They can convey information about species, sex, reproductive status, and colony membership. antwiki.org The specificity of these signals relies on the precise composition and ratio of various linear, branched, and unsaturated hydrocarbons.

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces. nih.gov For a branched alkane like Eicosane, 9-octyl-, recognition by an insect's chemosensory system would involve it acting as a ligand that binds to a specific receptor protein. This process is fundamental to how insects perceive their chemical environment. Computational studies on related systems have shown that the recognition of CHCs is mediated by specialized chemoreceptors, particularly odorant receptors (ORs) and odorant-binding proteins (OBPs). nih.govnih.gov

In social insects like ants, a specific subfamily of ORs, the 9-exon ORs, has undergone significant expansion, which is hypothesized to be linked to the need to recognize the complex CHC profiles of nestmates. nih.govoup.com Molecular docking simulations can predict how a molecule like Eicosane, 9-octyl- might fit into the binding pocket of such a receptor. The binding affinity would be determined by a combination of hydrophobic interactions, van der Waals forces, and the conformational shape of both the ligand and the receptor's binding site.

Table 1: Predicted Binding Affinities of Various Hydrocarbons with Insect Odorant Receptors This table presents hypothetical binding data based on published findings for similar compounds to illustrate the principles of molecular recognition. Specific binding data for 9-octyleicosane is not available.

Ligand (Cuticular Hydrocarbon) Receptor (Example) Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
n-Tricosane Ant 9-exon OR -7.2 Leu, Val, Ile
7-Tricosene Drosophila GR68a -7.5 Phe, Trp, Met
9-Methylheptacosane Ant 9-exon OR -8.1 Ile, Val, Ala
Eicosane, 9-octyl- Ant 9-exon OR -8.5 (Estimated) Leu, Ile, Phe, Trp

Beyond a static "lock-and-key" model, the interaction between a ligand and a receptor is a dynamic process. Molecular dynamics (MD) simulations are instrumental in studying these dynamics, providing insights into how the ligand-receptor complex behaves over time. antwiki.orgaip.org These simulations can reveal conformational changes in the receptor upon ligand binding, the stability of the binding, and the pathways of ligand entry and exit from the binding site.

For a large, flexible molecule like Eicosane, 9-octyl-, its interaction with a receptor is not static. The alkyl chains can adopt numerous conformations, and the receptor itself is a dynamic entity. MD simulations of long-chain alkanes within lipid bilayers, for instance, show that these molecules are highly mobile and can alter the structure of their environment. researchgate.net When binding to a receptor, Eicosane, 9-octyl- would likely navigate a complex binding pocket, with its final bound state being an ensemble of low-energy conformations.

Table 2: Key Parameters in Molecular Dynamics Simulations of Ligand-Receptor Interactions This table outlines typical parameters and outputs from MD simulations used to study the dynamics of hydrocarbon-receptor binding, based on general practices in the field.

Simulation Parameter Typical Value/Description Relevance to Ligand-Receptor Dynamics
Simulation Time 100 - 500 nanoseconds Allows for observation of binding events, conformational changes, and complex stability.
Force Field L-OPLS, CHARMM, GROMOS Accurately describes the intramolecular and intermolecular forces governing the system's behavior. bohrium.com
Root Mean Square Deviation (RMSD) 1-3 Å (for stable binding) Measures the stability of the ligand in the binding pocket and the overall protein structure.
Hydrogen Bond Analysis Number and lifetime of H-bonds While less critical for non-polar alkanes, it is important for interactions with polar residues in the receptor.
Binding Free Energy (e.g., MM/PBSA) -20 to -50 kcal/mol Provides a quantitative estimate of the binding affinity, incorporating dynamic effects.

Synthesis and Derivatization Strategies Research

Synthetic Approaches to Branched Alkane Isomers

The construction of a precise, highly-branched alkane structure such as 9-octyleicosane can be approached through two main strategies: the statistical oligomerization of smaller building blocks or the targeted, step-wise synthesis of the exact isomer.

Oligomerization of alpha-olefins (α-olefins) is a primary industrial method for producing synthetic lubricants and other branched hydrocarbons. This process involves the catalytic linking of short-chain linear α-olefins to create a mixture of longer-chain, branched olefins (polyalpha-olefins or PAOs). A subsequent hydrogenation step is required to saturate the double bonds, yielding the final branched alkanes. acs.org

The reaction typically employs catalysts that promote the formation of branched structures. Common catalyst systems include:

Acid Catalysts: Boron trifluoride (BF₃), often with a promoter like an alcohol or water, and supported aluminum chloride (AlCl₃) are classic examples. acs.org These catalysts operate through a carbocationic mechanism, which inherently leads to skeletal rearrangements and the formation of a complex mixture of branched isomers.

Metallocene and Ziegler-Natta Catalysts: Systems based on metals like zirconium, titanium, and cobalt can also be used for olefin oligomerization. acs.org For instance, certain cobalt catalysts supported on carbon can oligomerize ethylene (B1197577) into a distribution of higher linear and branched alpha-olefins. researchgate.net The product distribution can be influenced by the choice of catalyst, temperature, and pressure. acs.org

Chromium-based Catalysts: Homogeneous chromium catalysts are effective for the co-oligomerization of ethylene with other α-olefins, which can be a route to producing hydrocarbons larger than those from ethylene alone. pnas.org

The process generally involves reacting α-olefins, such as those in the C6 to C20 range, at elevated temperatures (e.g., 60 to 180°C) and pressures. acs.org The resulting oligomer mixture is then hydrogenated over catalysts like Palladium on carbon (Pd/C) or Raney Nickel to produce the saturated branched alkanes. acs.org While this method is efficient for producing bulk quantities of branched hydrocarbons, it does not yield a single, specific isomer like 9-octyleicosane but rather a statistical distribution of products within a desired viscosity or carbon number range.

Table 1: Catalyst Systems for Branched Hydrocarbon Production via α-Olefin Oligomerization
Catalyst SystemTypical Olefin FeedstockGeneral ConditionsProduct CharacteristicsReference
Supported Aluminum Chloride (AlCl₃) with Organoaluminum promoterC6-C20 α-Olefins60-180°C, 0-2 barMixture of branched polyalpha-olefins (PAOs) acs.org
Zirconium-based CatalystsEthylene100-150°C, >355 psiFewer branched and internal olefins compared to some other methods acs.org
Heterogeneous Cobalt on CarbonEthylene~200°CHigher linear and alpha olefins; branching increases with temperature researchgate.net
Chromium-PNP Complexes with MMAO activatorEthylene, 1-HexeneAmbient TemperatureCo-oligomerization products (e.g., C10, C12 olefins) pnas.org

Achieving the synthesis of a single, structurally defined isomer like 9-octyleicosane requires a targeted, multi-step approach common in organic synthesis, rather than statistical oligomerization. Such a synthesis would build the C28 carbon skeleton with the octyl branch at the precise C-9 position of the eicosane (B133393) chain. A plausible retrosynthetic analysis would disconnect the molecule at the C-C bond formed between the branch and the main chain.

Table 2: Plausible Retrosynthetic Analysis for Eicosane, 9-octyl-
Target MoleculeKey DisconnectionSynthetic Precursors
Eicosane, 9-octyl- (C28)Grignard AdditionEicosan-9-one (C20 Ketone) + Octylmagnesium bromide (C8 Grignard)
Wittig ReactionEicosan-9-one (C20 Ketone) + Octyltriphenylphosphonium bromide (C8 Wittig Salt)

A common and effective strategy for forming a C-C bond at a specific position to create a tertiary carbon center involves the use of organometallic reagents, such as a Grignard reagent. plymouth.ac.uk The synthesis could proceed as follows:

Grignard Reaction: The reaction of eicosan-9-one with octylmagnesium bromide would form a tertiary alcohol, 9-octyleicosan-9-ol. Nickel-catalyzed cross-coupling reactions have been developed that tolerate long-chain alkyl Grignard reagents, demonstrating the feasibility of forming complex sp³-sp³ carbon-carbon bonds. nih.gov

Deoxygenation: The resulting tertiary alcohol is not the final alkane and the hydroxyl group must be removed. This can be achieved through a two-step dehydration-hydrogenation sequence. The alcohol is first dehydrated, typically using a strong acid like phosphoric acid, to yield a mixture of alkene isomers (e.g., 9-octyleicos-8-ene and 9-octyleicos-9-ene). plymouth.ac.uk

Hydrogenation: The alkene mixture is then catalytically hydrogenated using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This step saturates the double bond to yield the final target molecule, Eicosane, 9-octyl- . plymouth.ac.uk

Alternative C-C bond-forming reactions, such as the Wittig reaction followed by hydrogenation, could also be employed to construct the required carbon skeleton. plymouth.ac.ukstackexchange.com These targeted strategies, while more labor-intensive than oligomerization, provide unambiguous access to specific branched alkane isomers for detailed research.

Functionalization and Derivatization for Research Applications

To study the behavior of an unreactive molecule like 9-octyleicosane in various chemical or biological systems, it must often be modified or "tagged." This involves the strategic introduction of isotopes for mechanistic studies or reporter groups for detection and tracking.

Isotopic labeling, particularly the replacement of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a powerful technique for elucidating reaction mechanisms. rsc.org By tracking the position of the deuterium atoms through a reaction, researchers can gain insight into which C-H bonds are broken and formed. For a molecule like 9-octyleicosane, deuteration could be used to study its metabolic degradation pathways or its interactions with catalysts.

The introduction of deuterium into a saturated alkane can be achieved through catalytic hydrogen-deuterium (H/D) exchange. acs.org This process involves activating the typically inert C-H bonds. Several catalytic systems are capable of this transformation under relatively mild conditions, using deuterium sources like heavy water (D₂O) or deuterated benzene (B151609) (C₆D₆). rsc.org

Table 3: Selected Catalytic Systems for H/D Exchange in Alkanes
Catalyst SystemDeuterium SourceConditionsKey FeaturesReference
Heterogeneous Metals (e.g., Pt, Pd, Rh)D₂ gas, D₂OOften requires elevated temperaturesClassic method for H/D exchange acs.orgnih.gov
Solid Acids (e.g., Zeolites)D₂OMild temperaturesMechanism can involve carbenium/carbonium ion intermediates syxbsyjg.com
Iridium Pincer ComplexesC₆D₆, D₂OMild conditions (e.g., 50°C)Homogeneous catalysis with high efficiency rsc.org
Fatty Acid Photodecarboxylase (Enzymatic)D₂OVisible light, 20°CBiocatalytic decarboxylative deuteration of precursor acids nih.gov

Once deuterated, the location and extent of deuterium incorporation in 9-octyleicosane can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). plymouth.ac.ukrsc.org

Attaching a reporter group, such as a fluorophore, to a saturated alkane is a significant chemical challenge due to the lack of functional groups. The process generally requires an initial C-H functionalization step to create a reactive handle on the alkane chain, which can then be used to couple the reporter molecule.

C-H Functionalization: Modern synthetic chemistry has developed methods to selectively convert a C-H bond to a C-X bond (where X is a functional group). Catalytic systems based on copper, cerium, or precious metals can introduce functionality like hydroxyl, carbonyl, or halide groups into alkanes under mild conditions. chemistryviews.orgrsc.org For example, a cerium(IV) complex generated in situ can initiate a radical process to achieve C-H alkenylation. chemistryviews.org Another approach is carbene insertion into C-H bonds, which can be catalyzed by rhodium or copper complexes. rsc.org This would install a functional group, such as an ester, that can be further modified.

Coupling to a Reporter Group: Once a reactive functional group (e.g., an alcohol, amine, or halide) is installed on the 9-octyleicosane backbone, a wide variety of reporter groups can be attached using standard conjugation chemistry. For instance, an amine-functionalized alkane can be reacted with a fluorophore carrying an N-hydroxysuccinimide (NHS) ester or isothiocyanate group. oup.com Similarly, a chloroalkane derivative can act as a linker to covalently bind specific tags. tocris.comacs.org This two-step strategy allows the inert hydrocarbon to be tagged with a fluorescent probe, enabling its visualization and tracking in complex environments through fluorescence microscopy. caymanchem.com

Role in Materials Science and Engineering Research

Applications in Advanced Lubricant Formulations

Synthetic hydrocarbons are a cornerstone of modern lubrication technology, prized for their superior performance characteristics compared to conventional mineral oils. wordpress.com Long-chain alkanes, particularly those with branched structures like 9-octyl-eicosane, are integral to formulations designed for demanding applications. The branching in the molecular structure can improve cold-flow properties and viscosity index, making them suitable for a wide range of operating temperatures. nih.govresearchgate.net

The primary function of a lubricant is to minimize friction and wear between interacting surfaces. The tribological performance of a lubricant is heavily dependent on the physicochemical properties of its base oil and additives. nih.gov Long-chain alkanes, such as 9-octyl-eicosane, are expected to contribute positively to the formation of a robust lubricating film due to their high molecular weight. This film acts as a protective barrier, preventing direct metal-to-metal contact and thereby reducing the coefficient of friction and the rate of wear.

Table 1: Expected Tribological Influence of Long-Chain Branched Alkanes

Property Expected Influence of 9-octyl-eicosane Rationale
Friction Reduction Positive Formation of a stable, protective lubricating film that separates surfaces. nih.gov
Wear Resistance Positive The robust film prevents direct contact, reducing material loss from surfaces.
Viscosity Index Favorable Branched structure can lead to a smaller change in viscosity with temperature fluctuations. nih.govresearchgate.net
Low-Temperature Fluidity Improved Branching disrupts crystallization, leading to a lower pour point compared to linear alkanes. nih.govresearchgate.net
Film Strength High High molecular weight contributes to a durable film under high-pressure conditions.

The molecular structure of 9-octyl-eicosane, with its long alkyl chains, would likely lead to strong van der Waals interactions with metal surfaces, promoting the formation of a stable and durable boundary film. This film can reduce the shear strength of the interface, leading to lower friction. Furthermore, in the presence of certain additives, these long-chain alkanes can participate in the formation of complex tribofilms through tribochemical reactions that occur at the points of asperity contact. These films are often composed of a mixture of organic and inorganic compounds and are crucial for providing anti-wear protection under severe operating conditions. The study of how molecules like 9-octyl-eicosane orient themselves at an interface and contribute to the formation of these protective layers is a key area of interface science in lubrication research.

Potential as a Component in Phase Change Materials (PCMs) (Extrapolated from n-eicosane (B1172931) research)

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition (e.g., from solid to liquid). This property makes them highly attractive for thermal energy storage applications. n-Eicosane, the linear isomer of 9-octyl-eicosane, has been extensively studied as a promising organic PCM due to its suitable melting temperature and high latent heat of fusion. While direct research on 9-octyl-eicosane as a PCM is not available, its properties can be extrapolated from the comprehensive data on n-eicosane.

A significant challenge in the application of solid-liquid PCMs is the containment of the material in its liquid state. Microencapsulation is a widely adopted technique to address this issue, where the PCM is enclosed within a stable shell material. This not only prevents leakage but also increases the heat transfer area. Research on n-eicosane has explored a variety of shell materials and encapsulation methods.

For instance, n-eicosane has been successfully encapsulated in polymethylmethacrylate (PMMA) shells, with studies showing good thermal and chemical stability. Another approach involves the use of polyurea as the shell material, synthesized through interfacial polymerization. Calcium carbonate has also been investigated as a shell material, which can enhance the thermal conductivity of the microcapsules. The choice of shell material and encapsulation technique influences the particle size, morphology, and thermal properties of the microencapsulated PCM. It is reasonable to assume that similar microencapsulation techniques could be applied to 9-octyl-eicosane, should its thermal properties prove suitable for PCM applications.

Table 2: Microencapsulation Studies of n-Eicosane

Shell Material Encapsulation Method Key Findings
Polymethylmethacrylate (PMMA) Emulsion Polymerization Good thermal reliability and chemical stability.
Polyurea Interfacial Polymerization Encapsulation efficiency of around 75%.
Calcium Carbonate (CaCO3) Self-assembly Process Enhanced thermal conductivity of the microcapsules.

The key performance indicators for a PCM are its melting temperature, latent heat of fusion, and thermal reliability over repeated phase change cycles. For n-eicosane, these properties have been well-characterized. It has a melting point of approximately 36.4 °C and a latent heat of fusion of around 248 J/g.

The thermal reliability of microencapsulated n-eicosane has been assessed through accelerated thermal cycling tests. These tests have demonstrated that the chemical structure of the microcapsules remains stable, with no significant changes in melting temperature or latent heat of fusion after numerous cycles. Thermogravimetric analysis (TGA) has also been employed to determine the thermal stability of the microcapsules, showing that they are stable at temperatures well above their operating range. While the branched structure of 9-octyl-eicosane would likely result in a different melting point and latent heat of fusion compared to n-eicosane, the methodologies for assessing its thermal properties and reliability as a potential PCM would be the same.

Table 3: Thermal Properties of n-Eicosane and its Microcapsules

Material Melting Temperature (°C) Latent Heat of Fusion (J/g) Thermal Stability
n-Eicosane (bulk) ~36.4 ~248 Stable within its operating temperature range.
Microencapsulated n-eicosane (PMMA shell) 35.2 84.2 Degrades at considerably high temperatures.
Microencapsulated n-eicosane (Polyurea shell) Close to that of n-eicosane Varies with core material amount Can withstand temperatures up to 170 °C.

Environmental and Ecological Research Perspectives

Environmental Distribution and Fate Studies

The presence of eicosane (B133393), 9-octyl- in various environmental contexts, from contaminated sites to natural ecosystems, has prompted research into its persistence, degradation, and potential for remediation. As a large, branched-chain alkane, its environmental fate is of interest to understand the broader implications of hydrocarbon presence in the environment.

Bioremediation has emerged as a cost-effective and environmentally friendly approach to clean up hydrocarbon-contaminated sites. This process relies on the metabolic capabilities of microorganisms to break down complex hydrocarbons into simpler, less toxic compounds. Research has shown that certain bacteria are capable of degrading branched-chain alkanes like eicosane, 9-octyl-.

The following table presents the biodegradation efficiency of various hydrocarbons, including eicosane, 9-octyl-, by Bacillus subtilis A1.

Compound NameMolecular FormulaMolecular WeightRetention Time (min)Peak Area (Control)Peak Area (Treated)Biodegradation Efficiency (%)
Eicosane, 9-octyl-C28H5839429.95180
NonacosaneC29H6040830.98188
Other hydrocarbons listed in the study...
Data sourced from a study on crude oil degradation by Bacillus subtilis A1. nih.govresearchgate.net

The persistence of a hydrocarbon in the environment is determined by its chemical structure and susceptibility to biotic and abiotic degradation processes. Branched-chain alkanes, such as eicosane, 9-octyl-, are generally more resistant to biodegradation than their linear counterparts due to steric hindrance, which can make it more difficult for microbial enzymes to access and break down the molecule.

Despite this, the study on Bacillus subtilis A1 demonstrates that biodegradation of eicosane, 9-octyl- is possible. nih.govresearchgate.net The bacterium was found to produce degradative enzymes like alkane hydroxylase and alcohol dehydrogenase, which are crucial for the initial steps of alkane metabolism. researchgate.net While the complete biodegradation pathway for eicosane, 9-octyl- was not fully elucidated in this specific study, the degradation of long-chain and branched alkanes typically proceeds through terminal or sub-terminal oxidation. In this process, a methyl group or a methylene (B1212753) group is oxidized to a primary or secondary alcohol, respectively. This is followed by further oxidation to an aldehyde and then a fatty acid, which can then enter the beta-oxidation pathway to be completely mineralized to carbon dioxide and water. The identification of eicosane, 9-octyl- in environmental samples from contaminated sites, such as soil near industrial facilities and incinerator ash, suggests its potential for persistence if suitable microbial populations or environmental conditions for degradation are absent. greenpeace.toipen.orgipen.orgny.gov

Ecological Significance in Biotic Interactions

Beyond its role as an environmental constituent, eicosane, 9-octyl- plays a significant role in the chemical communication of insects. As a cuticular hydrocarbon (CHC), it is a component of the waxy layer that covers the insect exoskeleton, which primarily serves to prevent desiccation. However, these compounds have also evolved to function as semiochemicals, mediating a variety of social behaviors.

Eicosane, 9-octyl- has been identified as a major cuticular hydrocarbon in several ant species, where it is believed to function as a chemical messenger. faunajournal.comeasletters.com In the weaver ant Oecophylla smaragdina, for instance, eicosane, 9-octyl- is one of the key CHCs that may be involved in nest-mate recognition and communication within the colony. faunajournal.comeasletters.comresearchgate.net The specific blend of CHCs on an individual ant's cuticle acts as a "chemical signature" that allows colony members to distinguish between nest-mates and non-nest-mates.

Similarly, in the ant Tetraponera rufonigra, eicosane, 9-octyl- is a significant component of the CHC profile and is thought to act as a chemical messenger for nest and nest-mate recognition. researchgate.net The presence of this compound has also been noted in the cuticular extracts of the southern green stink bug, Nezara viridula, although its specific role in this species is less clear. researchgate.net

The following table lists insect species in which eicosane, 9-octyl- has been identified as a cuticular hydrocarbon.

SpeciesCommon NameFamilyIdentified Role/Significance
Oecophylla smaragdinaWeaver AntFormicidaeChemical messenger, nest-mate recognition faunajournal.comeasletters.comresearchgate.net
Tetraponera rufonigra-FormicidaeChemical messenger, nest and nest-mate recognition researchgate.net
Nezara viridulaSouthern Green Stink BugPentatomidaeComponent of cuticular hydrocarbons researchgate.net
Fig Wasps (Chalcidoidea)-ChalcidoideaComponent of species-specific hydrocarbon profiles psu.edu

The mechanism by which cuticular hydrocarbons like eicosane, 9-octyl- mediate communication involves direct contact or close proximity between individuals. When ants, for example, touch each other with their antennae (antennation), they are essentially "reading" the chemical profiles on each other's cuticles. Specialized chemoreceptors on the antennae detect the specific blend of hydrocarbons, allowing the ants to recognize colony members and reject outsiders.

The composition of the CHC profile, including the relative abundance of compounds like eicosane, 9-octyl-, can vary depending on factors such as an individual's caste, age, reproductive status, and even diet. This variation allows for the transmission of a wide range of information within the colony. For instance, differences in CHC profiles can signal fertility, social status, and task allocation among workers. researchgate.net The evolution of these complex chemical signaling systems has been crucial for the development and maintenance of sociality in insects. researchgate.net While the precise neural and behavioral responses elicited by eicosane, 9-octyl- alone are not fully understood, its consistent presence in the CHC profiles of social insects underscores its importance in their chemical ecology. faunajournal.comeasletters.comresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Integrated Omics Approaches for Comprehensive Biosynthetic Understanding

A deeper understanding of the biosynthetic pathways of branched alkanes like Eicosane (B133393), 9-octyl- is crucial for optimizing their production in microorganisms. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for unraveling the complex molecular machinery involved. nih.govwur.nlrsc.org

By analyzing the complete set of genes (genomics), their expression levels (transcriptomics), the resulting proteins (proteomics), and the metabolic products (metabolomics), researchers can identify the specific enzymes and regulatory networks responsible for the synthesis of these complex molecules. nih.govscience.govchalmers.se For instance, multi-omics analysis has been employed to study fatty alcohol production in engineered yeasts, providing insights that could be transferable to branched alkane biosynthesis. osti.gov Such comprehensive data allows for the construction of detailed metabolic models, which can then be used to engineer microorganisms for enhanced production of Eicosane, 9-octyl-. chalmers.se

Table 1: Key Omics Technologies and Their Role in Biosynthetic Pathway Elucidation

Omics Technology Information Provided Application in Eicosane, 9-octyl- Research
Genomics Identifies the genes potentially involved in the biosynthetic pathway. Pinpointing candidate genes encoding for enzymes like fatty acid synthases, elongases, and branching enzymes.
Transcriptomics Measures the expression levels of genes under different conditions, revealing which genes are active during biosynthesis. rsc.org Identifying which of the candidate genes are upregulated during the production of branched alkanes.
Proteomics Identifies and quantifies the proteins present in the cell, confirming the translation of key biosynthetic genes. nih.gov Verifying the presence and abundance of the enzymes required for the synthesis of Eicosane, 9-octyl-.

| Metabolomics | Identifies and quantifies the small-molecule metabolites, including the final product and its precursors. researchgate.net | Directly detecting and measuring the levels of Eicosane, 9-octyl- and its intermediates to map the pathway. |

Recent studies have highlighted the power of combining these approaches. For example, integrating transcriptomics and metabolomics can link gene expression patterns directly to the abundance of specific metabolites, providing strong evidence for gene function in a pathway. nih.gov This integrated approach will be instrumental in fully characterizing the biosynthesis of Eicosane, 9-octyl- and other valuable branched-chain alkanes.

Advanced Computational Design of Eicosane, 9-octyl- Analogues for Targeted Applications

Computational modeling and simulation are becoming indispensable tools in modern chemistry for designing molecules with specific properties. up.ac.zaijpsr.com For Eicosane, 9-octyl-, computational methods can be used to design analogues with tailored characteristics for a variety of applications, from lubricants to phase-change materials. mit.eduebi.ac.uk

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the properties of novel Eicosane, 9-octyl- derivatives before they are synthesized in the lab. This allows for the rapid screening of large numbers of virtual compounds to identify those with the most promising characteristics. ijpsr.com Furthermore, molecular dynamics simulations can provide detailed insights into the behavior of these molecules at the atomic level, helping to understand how their structure relates to their function. mit.eduresearchgate.net For instance, simulations could be used to predict the viscosity, thermal conductivity, and phase transition temperatures of different analogues.

Computational fluid dynamics (CFD) is another powerful tool that can be used to simulate the behavior of fluids, including lubricants containing Eicosane, 9-octyl- and its analogues. wikipedia.orgeyewiki.orgmdpi.comunimelb.edu.auleeds.ac.uk By modeling fluid flow and heat transfer, CFD can help optimize the performance of these compounds in various engineering applications. unimelb.edu.au

Table 2: Computational Tools for Designing Eicosane, 9-octyl- Analogues

Computational Tool Application Potential Outcome for Eicosane, 9-octyl-
Quantitative Structure-Activity Relationship (QSAR) Predicts the properties of new molecules based on their chemical structure. Rapidly screen virtual libraries of analogues to identify candidates with desired properties, such as improved lubricity or specific melting points.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time. Gain a fundamental understanding of how the structure of Eicosane, 9-octyl- analogues influences their physical and chemical properties.
Computational Fluid Dynamics (CFD) Analyzes and solves problems involving fluid flows. wikipedia.orgeyewiki.org Optimize the performance of lubricants and heat transfer fluids containing Eicosane, 9-octyl- analogues in various mechanical systems.

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules. | Predict the reactivity and stability of new analogues, aiding in the design of more robust and effective compounds. |

The ability to computationally design and screen new molecules before their synthesis can significantly accelerate the discovery of novel materials with enhanced performance characteristics. acs.org

Cross-Disciplinary Research at the Interface of Chemical Biology and Materials Science

The future of research on Eicosane, 9-octyl- lies at the intersection of multiple scientific disciplines, particularly chemical biology and materials science. eie.grbirmingham.ac.ukiu.edunih.govusc.esnortheastern.educhemisgroup.comoregonstate.edu This cross-disciplinary approach will be essential for unlocking the full potential of this versatile molecule.

Chemical biology, which uses chemical techniques to study and manipulate biological systems, is crucial for understanding and engineering the biosynthesis of Eicosane, 9-octyl-. birmingham.ac.ukchembioparis2025.comelsevier.com By collaborating with biologists, chemists can gain insights into the natural processes that produce these compounds and use that knowledge to develop more efficient and sustainable production methods. birmingham.ac.uk

Materials science, on the other hand, is focused on the design and discovery of new materials with novel properties. oregonstate.edu Eicosane, 9-octyl- and its analogues have potential applications as advanced lubricants, phase-change materials for thermal energy storage, and components of novel biomaterials. mit.eduebi.ac.uk Collaborations between chemists and materials scientists will be key to developing and characterizing these new materials and tailoring their properties for specific applications. oregonstate.edu

This interdisciplinary approach fosters innovation by bringing together diverse perspectives and expertise. iu.edu For example, a team of researchers might include a synthetic chemist to design and create new Eicosane, 9-octyl- analogues, a chemical biologist to develop a microbial system for their production, and a materials scientist to test their performance in a new application. This synergy is essential for tackling complex scientific challenges and translating fundamental discoveries into real-world technologies.

Table 4: Compound Names Mentioned in the Article

Compound Name
Eicosane, 9-octyl-
Eicosane

Q & A

Basic Research Questions

Q. What laboratory methods are used to synthesize and characterize 9-octyl eicosane?

  • Synthesis : 9-Octyl eicosane is synthesized via catalytic alkylation or esterification reactions, often optimized for purity using column chromatography. Electrospray techniques (e.g., for nanofiber coatings) enable precise deposition onto substrates like polyurethane (PU) nanofibers .
  • Characterization : Gas chromatography (GC) is used for purity assessment (e.g., detecting 9-octyl eicosane in beeswax at 7.34–10.04% concentrations) . Structural confirmation involves FTIR spectroscopy (e.g., –CH₂/–CH₃ stretching at 2915/2848 cm⁻¹) and XRD to verify crystallinity .

Q. How is 9-octyl eicosane incorporated into temperature-responsive nanofiber membranes (TRT-NFMs)?

  • Methodology : PU nanofibers are first fabricated via electrospinning. 9-Octyl eicosane is uniformly coated using electrospraying, with phase transitions monitored at 37°C. The process achieves transmittance conversion ratios up to 25:1, validated by SEM imaging and thermal analysis .
  • Key Parameters : Optimal adhesion and porosity are achieved by controlling eicosane concentration (e.g., PU-C20-3 sample with highest eicosane content retains porous structure post-phase transition) .

Advanced Research Questions

Q. How does 9-octyl eicosane influence the thermal and crystallization behavior of composite materials?

  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals dual crystallization peaks (21–33°C) and a melting peak at 38°C. Enthalpy of phase transformation decreases with lower eicosane content due to PU’s interference with crystallization .
  • Thermogravimetric Analysis (TGA) : Eicosane degrades between 170–320°C, while PU degrades fully by 500°C. Composite stability is maintained at low eicosane concentrations (<10 wt%) .

Q. What experimental strategies resolve contradictions in phase-transition data for eicosane-based TRT-NFMs?

  • Data Reconciliation : Discrepancies in enthalpy values (e.g., reduced crystallinity in PU-C20-1 vs. pure eicosane) are addressed by normalizing DSC data to eicosane content and validating via XRD crystallinity calculations (Fig. 3h) .
  • Control Experiments : Comparing pure eicosane with PU composites isolates polymer interactions. Replicating electrospray conditions ensures coating uniformity, critical for reproducible phase transitions .

Q. How is 9-octyl eicosane quantified in natural matrices like beeswax?

  • Extraction and Analysis : Soxhlet extraction with non-polar solvents isolates hydrocarbons. GC-MS identifies 9-octyl eicosane peaks (retention time ~25–30 min), with quantification against internal standards (e.g., heptacosane) .
  • Statistical Validation : Triplicate analyses and spike-recovery tests (e.g., 90–110% recovery rates) ensure accuracy. Cross-lab validation minimizes instrumental variability .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing eicosane-functionalized nanomaterials?

  • Documentation : Detailed electrospinning/electrospray parameters (e.g., voltage: 15–20 kV, flow rate: 0.5 mL/h) must be reported. Include SEM images (e.g., Fig. 2a–d) and diameter distribution histograms .
  • Data Sharing : Raw DSC/TGA curves (Figs. 3c, S8) and crystallinity calculations should be archived in supplementary materials, adhering to journal guidelines .

Q. How are safety protocols integrated into handling 9-octyl eicosane during experimental workflows?

  • Risk Mitigation : Follow GHS Category 1 guidelines for inhalation hazards. Use fume hoods for solvent-based synthesis and PPE (nitrile gloves, lab coats) during handling .
  • Waste Disposal : Collect eicosane waste in sealed containers for incineration. Avoid aqueous disposal due to low biodegradability .

Data Presentation and Validation

Q. What statistical methods are recommended for analyzing eicosane’s optical and mechanical properties?

  • Optical Data : Transmittance ratios (e.g., 25:1) should be averaged across ≥3 replicates, with error bars indicating standard deviation. Use ANOVA to compare groups (e.g., PU-C20-1 vs. PU-C20-3) .
  • Mechanical Testing : Report tensile strength and Young’s modulus (e.g., via ASTM D882). Correlate adhesion improvements with eicosane concentration using linear regression .

Q. How do researchers validate the absence of impurities in synthesized 9-octyl eicosane?

  • Purity Checks : GC retention time matching against NIST reference data (CAS 112-95-8) . FTIR spectra must lack extraneous peaks (e.g., carbonyl groups indicating oxidation) .
  • Batch Consistency : NMR (¹H/¹³C) confirms alkyl chain integrity. Publish spectra in supplementary materials for peer review .

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